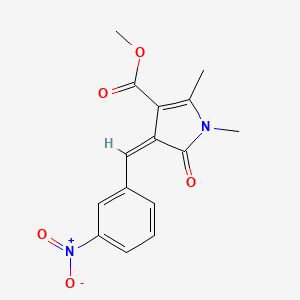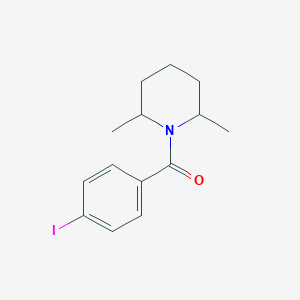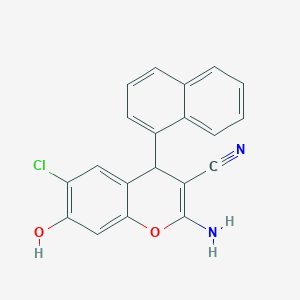![molecular formula C25H18Cl2N2O3 B5108992 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5108992.png)
2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide, also known as BAY 11-7085, is a synthetic compound that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. The compound was first synthesized in 2001 by researchers at Bayer AG, Germany. Since then, numerous studies have been conducted to investigate its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the IKK complex, this compound 11-7085 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound 11-7085 has also been shown to have anti-cancer effects. Studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound 11-7085 has been shown to be effective against various types of cancer, including breast, prostate, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 is its specificity for the IKK complex. Unlike other inhibitors of NF-κB, this compound 11-7085 does not inhibit other kinases, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of research is the investigation of the potential applications of this compound 11-7085 in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Additionally, the use of this compound 11-7085 in combination with other drugs for the treatment of cancer is an active area of research.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzophenone, followed by the reaction of the resulting intermediate with 2-naphthol. The final product is obtained by acetylation of the amine group using acetic anhydride. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its anti-inflammatory properties. Studies have shown that the compound inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. As a result, this compound 11-7085 has been shown to be effective in reducing inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-18-6-12-22(23(27)14-18)25(31)29-20-9-7-19(8-10-20)28-24(30)15-32-21-11-5-16-3-1-2-4-17(16)13-21/h1-14H,15H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWEEJPZIBWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108924.png)
![5-[5-(2,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108937.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B5108950.png)
![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)

![5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5108976.png)

![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)
